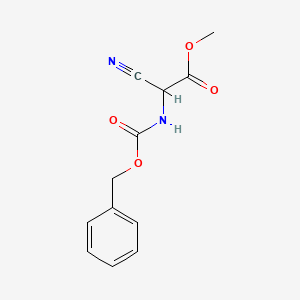
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound with the molecular formula C12H11NO4 It is a derivative of cyanoacetic acid and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:
Protection of the Amino Group: The amino group of cyanoacetic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected amino group.
Esterification: The protected amino group is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Methyl 2-amino-2-cyanoacetate.
Reduction: Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate.
Substitution: 2-Amino-2-cyanoacetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl protecting group can be selectively removed to expose the amino group, which can then participate in various chemical reactions. The cyano group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)benzoate: Similar structure but with a benzoate group instead of a cyano group.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-aminopropanoate: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both a cyano group and a benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C12H12N2O4 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
methyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H12N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,8H2,1H3,(H,14,16) |
InChI-Schlüssel |
IGMGBRBZHKUTLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
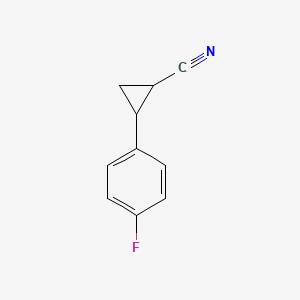
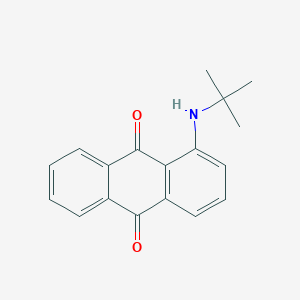
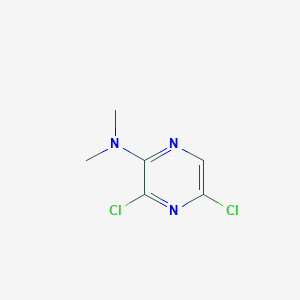
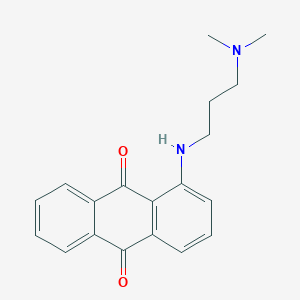
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)
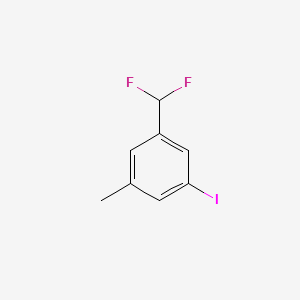

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)
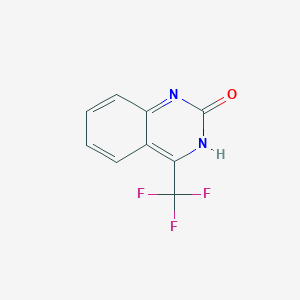
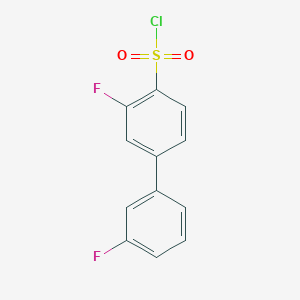
![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
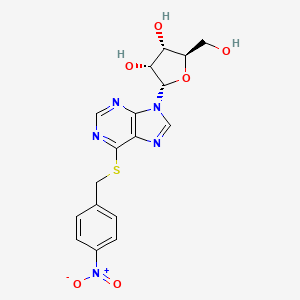
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
